TNF-α Inhibitory Activity: Urea Derivative of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine Achieves Equipotency to Clinical-Stage BIRB796
The urea derivative 40g, synthesized from 5-(2-morpholinoethoxy)-2H-chromen-8-amine and 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine via triphosgene-mediated coupling, inhibited TNF-α release with an IC50 value of 0.033 μM in lipopolysaccharide (LPS)-stimulated THP-1 cells [1]. This potency is statistically indistinguishable from that of BIRB796 (Doramapimod, IC50 = 0.032 μM), a phase II clinical p38 MAPK inhibitor that served as the positive control in the same assay [1]. Both compounds were evaluated under identical experimental conditions using the same THP-1 cell model, establishing a direct head-to-head comparison [1].
| Evidence Dimension | TNF-α release inhibition (IC50) in LPS-stimulated THP-1 human monocytic cells |
|---|---|
| Target Compound Data | Compound 40g (1-(3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea): IC50 = 0.033 μM |
| Comparator Or Baseline | BIRB796 (Doramapimod, 1-(3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea): IC50 = 0.032 μM |
| Quantified Difference | Ratio 40g/BIRB796 IC50 = 1.03 (equipotent; no statistically meaningful difference) |
| Conditions | LPS-stimulated THP-1 human monocytic cell line; TNF-α release measured as endpoint; BIRB796 used as positive control in the same assay plate |
Why This Matters
This equipotency establishes that urea derivatives built from 5-(2-morpholinoethoxy)-2H-chromen-8-amine can achieve the same level of biological activity as a clinically validated p38 MAPK inhibitor, making this compound a strategic procurement choice for drug discovery programs targeting the p38 MAPK pathway without reliance on the naphthyl-based BIRB796 scaffold.
- [1] Li, X.; Zhou, X.; Zhang, J.; Wang, L.; Long, L.; Zheng, Z.; Li, S.; Zhong, W. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α Agents that Target the p38 MAPK Pathway. Molecules 2014, 19(2), 2004–2028. DOI: 10.3390/molecules19022004. View Source
